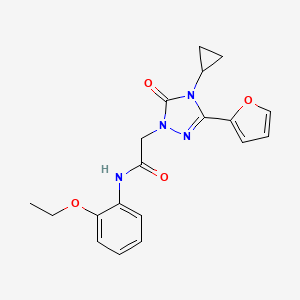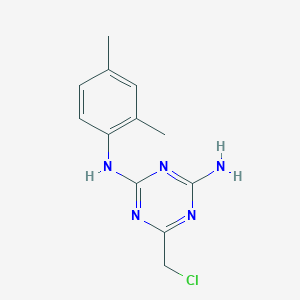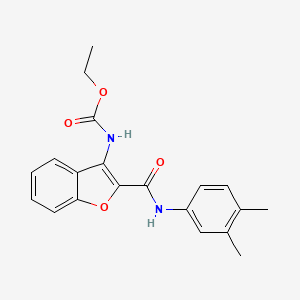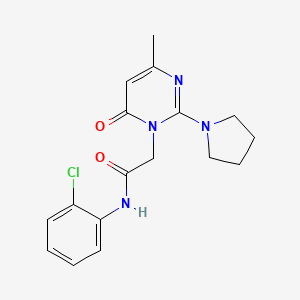![molecular formula C28H30N4O8S B2684601 2-[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 866350-29-0](/img/no-structure.png)
2-[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C28H30N4O8S and its molecular weight is 582.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study synthesized pyridines, pyrimidinones, oxazinones, and their derivatives, including compounds similar to the one , showing good antibacterial and antifungal activities (Hossan et al., 2012).
Imaging Applications
- Research on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound, found applications in imaging the translocator protein (18 kDa) with positron emission tomography (Dollé et al., 2008).
Anti-Inflammatory and Analgesic Agents
- Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from similar structures were synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain compounds in this research exhibited high inhibitory activity on cyclooxygenase-2 selectivity, showing potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).
Synthesis and Characterization
- The synthesis, reactions, and potential anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety, akin to the structure , were explored using citrazinic acid as a starting material. Many of these compounds showed promising anti-inflammatory activity (Amr et al., 2007).
Eigenschaften
CAS-Nummer |
866350-29-0 |
|---|---|
Molekularformel |
C28H30N4O8S |
Molekulargewicht |
582.63 |
IUPAC-Name |
N-(3,5-dimethoxyphenyl)-2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H30N4O8S/c1-37-19-12-18(13-20(14-19)38-2)30-25(34)16-31-21-8-10-41-26(21)27(35)32(28(31)36)15-24(33)29-9-7-17-5-6-22(39-3)23(11-17)40-4/h5-6,8,10-14H,7,9,15-16H2,1-4H3,(H,29,33)(H,30,34) |
InChI-Schlüssel |
RAZFGJBDRZWNBT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC(=C4)OC)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Acetylcarbamoyl)-2-(2-methoxyphenyl)iminochromen-7-yl] acetate](/img/structure/B2684519.png)




![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2684531.png)
![3-(4-Methylphenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2684532.png)




![3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2684540.png)
![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)